N-(5-chloro-2-cyanophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(5-CHLORO-2-CYANOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-CHLORO-2-CYANOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-CHLORO-2-CYANOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N~4~-(5-CHLORO-2-CYANOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(5-CHLORO-2-CYANOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(5-BROMO-2-CYANOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-(5-FLUORO-2-CYANOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
N~4~-(5-CHLORO-2-CYANOPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18ClN5O |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H18ClN5O/c1-14-22-19(24(31)28-20-11-17(25)10-9-16(20)13-26)12-21(15-7-8-15)27-23(22)30(29-14)18-5-3-2-4-6-18/h2-6,9-12,15H,7-8H2,1H3,(H,28,31) |
InChI Key |
RMFCGZVBTKDEAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=CC(=C4)Cl)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
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